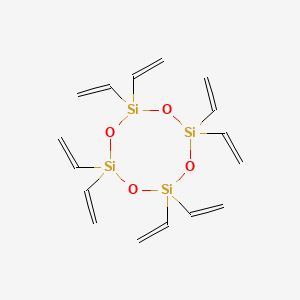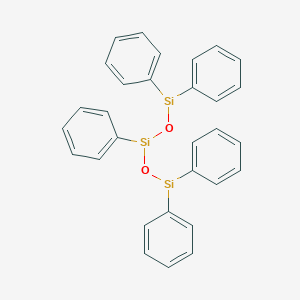
CID 21908666
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,5,5-Pentaphenyltrisiloxane is an organosilicon compound with the molecular formula C33H34O2Si3. It is characterized by three silicon atoms linked by oxygen atoms, with each terminal silicon atom substituted by one methyl group and two phenyl groups, and the central silicon atom substituted by one methyl and one phenyl group . This compound is known for its unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
1,1,3,5,5-Pentaphenyltrisiloxane can be synthesized through several routes. One common method involves the reaction of hydroxymethyldiphenylsilane with 2-dodecylbenzenesulphonic acid . The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
1,1,3,5,5-Pentaphenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert the phenyl groups into other functional groups.
Substitution: The phenyl groups can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1,3,5,5-Pentaphenyltrisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a chemical intermediate in the synthesis of other organosilicon compounds.
Biology: Its unique properties make it useful in biological studies, particularly in understanding silicon-based biochemistry.
Mecanismo De Acción
The mechanism of action of 1,1,3,5,5-pentaphenyltrisiloxane involves its ability to form stable covalent bonds with other elements, leading to various chemical reactions. Its molecular structure allows it to interact with different molecular targets, influencing pathways involved in chemical synthesis and potentially biological processes. The compound’s stability and reactivity are influenced by environmental factors such as temperature and pressure.
Comparación Con Compuestos Similares
1,1,3,5,5-Pentaphenyltrisiloxane can be compared with other similar organosilicon compounds, such as:
- 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane
- 1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane
- 1,1,2,3,3-Pentaphenyl-1,2,3-trimethyltrisiloxane
What sets 1,1,3,5,5-pentaphenyltrisiloxane apart is its specific arrangement of phenyl and methyl groups, which confer unique physical and chemical properties, making it particularly valuable in specialized applications .
Propiedades
Fórmula molecular |
C30H25O2Si3 |
|---|---|
Peso molecular |
501.8 g/mol |
InChI |
InChI=1S/C30H25O2Si3/c1-6-16-26(17-7-1)33(27-18-8-2-9-19-27)31-35(30-24-14-5-15-25-30)32-34(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-25H |
Clave InChI |
SKNXWEIYXRHAIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)O[Si](C3=CC=CC=C3)O[Si](C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


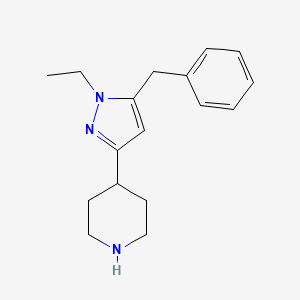
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
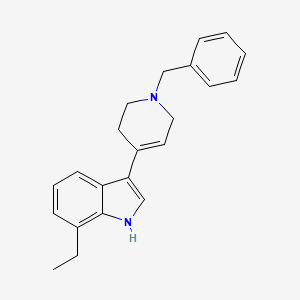
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)
![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)

![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
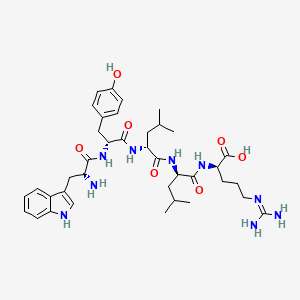
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
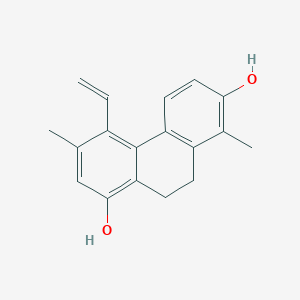
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
